CID 9847241

Description

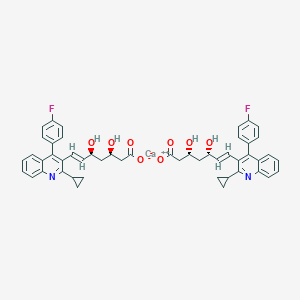

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Hepatic ATP-binding cassette transporter A1 (ABCA1) plays a key role in high-density lipoprotein (HDL) production by apolipoprotein A-I (ApoA-I) lipidation. 3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors, statins, increase ABCA1 mRNA levels in hepatoma cell lines ... . We investigated how statins increase ABCA1 in rat hepatoma McARH7777 cells. Pitavastatin, atorvastatin, and simvastatin increased total ABCA1 mRNA levels, whereas pravastatin had no effect. Pitavastatin also increased ABCA1 protein. Hepatic ABCA1 expression in rats is regulated by both liver X receptor (LXR) and sterol regulatory element-binding protein (SREBP2) pathways. Pitavastatin repressed peripheral type ABCA1 mRNA levels and its LXR-driven promoter, but activated the liver-type SREBP-driven promoter, and eventually increased total ABCA1 mRNA expression. Furthermore, pitavastatin increased peroxisome proliferator-activated receptor a (PPARa) and its downstream gene expression. Knockdown of PPARa attenuated the increase in ABCA1 protein, indicating that pitavastatin increased ABCA1 protein via PPARa activation, although it repressed LXR activation. Furthermore, the degradation of ABCA1 protein was retarded in pitavastatin-treated cells. These data suggest that pitavastatin increases ABCA1 protein expression by dual mechanisms: SREBP2-mediated mRNA transcription and PPARa-mediated ABCA1 protein stabilization, but not by the PPAR-LXR-ABCA1 pathway. Pitavastatin competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is a rate-determining enzyme involved with biosynthesis of cholesterol, in a manner of competition with the substrate so that it inhibits cholesterol synthesis in the liver. As a result, the expression of low-density lipoprotein (LDL)-receptors followed by the uptake of LDL from blood to liver is accelerated and then the plasma total cholesterol (TC) decreases. Further, the sustained inhibition of cholesterol synthesis in the liver decreases levels of very low density lipoproteins. Statin use in individuals with chronic obstructive pulmonary disease (COPD) with coexisting cardiovascular disease is associated with a reduced risk of exacerbations. ... To explore the mechanisms involved, we investigated the effect of statin on endothelial cell function, especially endothelial cell tight junctions. We primarily assessed whether pitavastatin could help mitigate the development of emphysema induced by continuous cigarette smoking (CS) exposure. We also investigated the activation of liver kinase B1 (LKB1)/AMP-activated protein kinase (AMPK) signaling, which plays a role in maintaining endothelial functions, important tight junction proteins, zonula occludens (ZO)-1 and claudin-5 expression, and lung microvascular endothelial cell permeability. RESULTS: We found that pitavastatin prevented the CS-induced decrease in angiomotin-like protein 1 (AmotL1)-positive vessels via the activation of LKB1/AMPK signaling and IFN-gamma-induced hyperpermeability of cultured human lung microvascular endothelial cells by maintaining the levels of AmotL1, ZO-1, and claudin-5 expression at the tight junctions. Our results indicate that the maintenance of lung microvascular endothelial cells by pitavastatin prevents tight junction protein dysfunctions induced by CS. ... |

|---|---|

CAS No. |

147526-32-7 |

Molecular Formula |

C25H24CaFNO4 |

Molecular Weight |

461.5 g/mol |

IUPAC Name |

calcium bis((E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate) |

InChI |

InChI=1S/C25H24FNO4.Ca/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/b12-11+;/t18-,19-;/m1./s1 |

InChI Key |

AMUDYCAFPCQTAZ-NRFPMOEYSA-N |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca] |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca] |

Appearance |

Powder |

Other CAS No. |

147526-32-7 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Synonyms |

(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid itavastatin itavastatin calcium nisvastatin NK 104 NK-104 P 872441 P-872441 pitavastatin pitavastatin calcium pitavastatin lactone |

Origin of Product |

United States |

Synthetic Chemistry and Manufacturing Science of Pitavastatin Calcium

Chemical Synthesis Pathways and Methodological Advancements

The industrial synthesis of pitavastatin (B1663618) calcium is a multi-step process that has evolved to optimize yield, purity, and stereochemical integrity. Research has focused on developing convergent and efficient routes that are both scalable and economically viable.

The assembly of the pitavastatin molecule is typically achieved by coupling the heterocyclic quinoline (B57606) core with the C7 heptenoic acid side chain. Several key reaction mechanisms have been employed for this crucial carbon-carbon bond formation.

Wittig Reaction: A prevalent strategy involves the Wittig reaction, which couples a phosphonium (B103445) salt of the quinoline core with an aldehyde precursor of the chiral side chain. rsc.orgresearchgate.netgoogle.comscirp.org For instance, triphenyl [2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ylmethyl)-phosphonium]bromide can be reacted with tertiary butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate in the presence of a base. google.com This approach, while effective, can sometimes lead to the formation of the undesired Z-isomer as a significant impurity, necessitating careful control of reaction conditions and purification steps.

Julia-Kocienski Olefination: As an alternative to the Wittig reaction, the Julia-Kocienski olefination has been developed to improve stereoselectivity. researchgate.net This method involves reacting a sulfone derivative of the quinoline core with the side-chain aldehyde. This approach has been shown to produce the desired (E)-isomer with high selectivity, thereby minimizing the formation of the Z-isomer impurity and simplifying downstream processing. researchgate.net

Suzuki Coupling: Other advanced methods, such as the Suzuki coupling, have also been explored for the synthesis of pitavastatin, highlighting the ongoing innovation in the field. chemicalbook.commedkoo.com

A convergent C1 + C6 route has also been described, where the C7 side chain is assembled via a Wittig reaction between a C1 phosphonium salt and a C6 enantiomerically pure formyl side chain. rsc.org This demonstrates the modularity of synthetic strategies employed to construct the final molecule.

The biological activity of pitavastatin is critically dependent on the specific stereochemistry of the two hydroxyl groups on the heptenoic acid side chain, which must be in the (3R, 5S) configuration. google.com Achieving this precise stereochemical arrangement is a central challenge in its synthesis.

Asymmetric synthesis strategies are employed to establish these chiral centers. nih.gov This often involves the use of a "chiral pool" approach, starting from enantiomerically pure precursors. nih.gov For example, an efficient and concise asymmetric synthesis of pitavastatin calcium can start from commercially available (S)-epichlorohydrin. rsc.orgdntb.gov.ua

Diastereoselective reactions are crucial for setting the relative stereochemistry. One notable advancement is the use of a bismuth-catalyzed two-component hemiacetal/oxa-Michael addition reaction to establish the 1,3-syn-diol motif on a key side-chain intermediate with excellent stereocontrol. rsc.orgresearchgate.net Such methodologies are vital for producing the single, therapeutically active isomer and avoiding complex purification steps to remove other stereoisomers. nih.gov

Key Quinoline Intermediates:

2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde (PTVCHO): This aldehyde is a common precursor to the quinoline portion. google.com

(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol (PTVOH): This alcohol can be derived from the corresponding aldehyde and serves as a handle for further functionalization, such as conversion to a phosphonium salt for the Wittig reaction. google.com

3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline: This bromide is a reactive intermediate used to form the phosphonium ylide necessary for the Wittig coupling. google.com

Key Side-Chain Intermediates:

Tertiary butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate: This is a widely used chiral building block that contains the necessary (4R, 6S) stereochemistry, which translates to the (3R, 5S) configuration in the final product after deprotection. google.com The aldehyde group allows for coupling with the quinoline core.

Lactonized Side-Chain Precursors: Some synthetic routes utilize a lactonized form of the side chain, which can simplify purification and handling. researchgate.net This precursor is then coupled with the heterocyclic core, followed by deprotection and hydrolysis in a one-pot operation to yield pitavastatin calcium. researchgate.net

Impurity Profiling, Characterization, and Mitigation Strategies

Ensuring the purity of the final active pharmaceutical ingredient (API) is paramount. Impurity profiling involves the identification, characterization, and quantification of all potential impurities, including those arising from the manufacturing process and those formed during degradation. chemicea.comsynthinkchemicals.com

Process-related impurities are byproducts formed during the synthesis of pitavastatin calcium. chemicea.com These can arise from incomplete reactions, side reactions, or the presence of impurities in starting materials. Mitigation involves optimizing reaction conditions and implementing robust purification procedures.

| Impurity Name | Type | Origin |

| Pitavastatin (Z)-Isomer | Geometric Isomer | A common byproduct of the Wittig reaction, where the double bond forms with Z-geometry instead of the desired E-geometry. |

| Pitavastatin Anti-Isomer | Diastereomer | An isomer with incorrect stereochemistry at one of the chiral centers on the side chain. chemicea.com |

| Desfluoro Impurity | Starting Material Impurity | Arises from the use of starting materials lacking the fluorine atom on the phenyl ring. |

| 5-Oxo Impurity | Oxidation Byproduct | Formed by the oxidation of the 5-hydroxyl group on the side chain during synthesis or storage. synzeal.com |

| Tertiary Butyl Ester Impurity | Incomplete Hydrolysis | The tert-butyl ester protecting group on the side chain may not be completely removed during the final hydrolysis step. |

| [2-cyclopropyl-4(4-fluorophenyl)quinolin-3-yl]methanol | Intermediate | Unreacted starting material or byproduct from a side reaction. |

This table is interactive and can be sorted by clicking on the column headers.

Forced degradation studies are conducted under harsh conditions (acid, base, oxidation, heat, light) as per ICH guidelines to establish the intrinsic stability of the drug substance and identify potential degradation products. scirp.orgijirse.comscirp.org Pitavastatin shows significant degradation under acidic, basic, and oxidative conditions. ijirse.comsemanticscholar.org

Acid and Base Hydrolysis: Significant degradation is observed under both acidic and basic stress conditions. scirp.orgscirp.org In acid hydrolysis (e.g., 1 N HCl), the lactone impurity and anti-isomer are major degradation products. Under basic conditions (e.g., 2 N NaOH), a wider range of impurities, including Desfluoro, Anti-isomer, Z-isomer, 5-oxo, and Lactone impurities, can be formed.

Oxidative Degradation: Under oxidative stress (e.g., 3% H₂O₂), pitavastatin degrades to form several impurities, including the 5-oxo and lactone forms.

Thermal and Photolytic Degradation: While generally more stable to heat and light, some degradation can occur. ijirse.com Thermal stress (e.g., 60°C) can lead to the formation of the lactone and 5-oxo impurities.

The most prominent degradation product often observed is the pitavastatin lactone. This intramolecular ester is formed via cyclization of the 5-hydroxyl group onto the carboxylic acid moiety of the side chain, particularly under acidic conditions. chemicea.com

| Degradation Product | Formation Condition(s) |

| Pitavastatin Lactone | Acidic, Basic, Oxidative, Thermal Hydrolysis chemicea.com |

| Pitavastatin Anti-Isomer | Acidic, Basic, Oxidative Hydrolysis |

| Pitavastatin (Z)-Isomer | Basic, Oxidative, Thermal Hydrolysis |

| 5-Oxo Impurity | Basic, Oxidative, Thermal Hydrolysis |

| Desfluoro Impurity | Basic, Oxidative Hydrolysis |

This table is interactive and can be sorted by clicking on the column headers.

Understanding these degradation pathways is crucial for developing stable formulations and defining appropriate storage conditions.

Preclinical Pharmacological Mechanisms and Cellular Biology

Core Molecular and Enzymatic Inhibition Mechanisms

The primary mechanism of action of pitavastatin (B1663618) calcium involves the competitive inhibition of a key enzyme in the cholesterol synthesis pathway.

HMG-CoA Reductase Competitive Inhibition Kinetics

Pitavastatin calcium functions as a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. medchemexpress.commedcentral.comnih.govhelsinki.fi This enzyme is critical as it catalyzes the conversion of HMG-CoA to mevalonate (B85504), which is an early and rate-limiting step in the biosynthesis of cholesterol. medcentral.comnih.govhelsinki.fidrugbank.comtoku-e.comimpactfactor.org By competing with the natural substrate, HMG-CoA, pitavastatin calcium effectively reduces the catalytic activity of HMG-CoA reductase. helsinki.fipom.go.idaristopharma.com This competitive inhibition leads to a decrease in the production of mevalonate. nih.govpatsnap.com Studies have determined the half maximal inhibitory concentration (IC50) of pitavastatin calcium towards HMG-CoA reductase, with one study in HepG2 cells reporting an IC50 of 5.8 nM. medchemexpress.com Another study indicated a Ki value of 1.7 nM, highlighting its potent inhibitory activity. rndsystems.com Most statins, including pitavastatin, inhibit HMG-CoA reductase with 50% inhibitory concentrations typically ranging from 3 to 20 nM. helsinki.fi

Impact on De Novo Cholesterol Biosynthesis and Downstream Pathways

The inhibition of HMG-CoA reductase by pitavastatin calcium directly reduces the de novo synthesis of cholesterol in the liver. medcentral.comimpactfactor.orgpatsnap.com This reduction in hepatic cholesterol concentrations triggers a series of compensatory mechanisms. Mevalonate is a precursor not only for cholesterol but also for other isoprenoids, which are involved in various cellular processes. toku-e.comnih.gov By inhibiting mevalonate production, pitavastatin can modulate pathways dependent on these isoprenoid intermediates, such as those involving RhoA activation. hhs.gov The reduction in ubiquinone levels, a product of the mevalonate pathway, can lead to the production of reactive oxygen species (ROS) and impairment of mitochondrial function, as observed in studies investigating pitavastatin's antifungal properties. nih.gov

Modulation of Hepatic LDL-Receptor Expression and Function

The decreased intracellular cholesterol levels resulting from HMG-CoA reductase inhibition stimulate an upregulation in the expression of hepatic low-density lipoprotein (LDL) receptors on the surface of liver cells. medcentral.comnih.govdrugbank.comimpactfactor.orgnih.govfda.gov This increased expression of LDL receptors enhances the uptake of LDL-cholesterol from the bloodstream into the liver. medcentral.comnih.govdrugbank.comimpactfactor.orgpom.go.idaristopharma.compatsnap.comfda.govscispace.com The accelerated clearance of LDL from the blood subsequently leads to a reduction in circulating LDL-C levels. medcentral.comdrugbank.compom.go.idaristopharma.compatsnap.comscispace.com Pitavastatin calcium has been shown in vitro to enhance LDL-receptor expression and the amount of LDL binding to these receptors. selleckchem.com This mechanism is a primary contributor to the potent LDL-C lowering effect of pitavastatin calcium.

Investigation of Pleiotropic Effects and Non-Lipid-Lowering Actions

Mechanisms of Oxidative Stress Reduction in Cellular Systems

Pitavastatin calcium has demonstrated the ability to attenuate oxidative stress in various cellular contexts. Studies indicate that pitavastatin can decrease the formation of reactive oxygen species (ROS) and downregulate the activity of NADPH oxidase (NOX) in human umbilical vein endothelial cells, thereby inhibiting oxidative stress and cytotoxicity. nih.gov The reduction in ubiquinone levels, a consequence of HMG-CoA reductase inhibition, subsequently results in the production of ROS and the impairment of mitochondrial function. mdpi.com Pitavastatin calcium has been shown to attenuate advanced glycation end product (AGEs)-induced mitophagy via inhibition of ROS generation in the mitochondria of cardiomyocytes. nih.govselleck.co.jp This suggests a protective effect against cardiac injury mediated through the downregulation of oxidative stress. nih.gov

Interrogation of Cell Signaling Pathways and Molecular Targets (e.g., Rho-signaling, PI3K/Akt, T-cell receptor, JAK/STAT)

Pitavastatin calcium interacts with several crucial intracellular signaling pathways. It has been shown to inhibit Rho-associated kinase (ROCK), a downstream effector of the small GTPase Rho. selleck.co.jpdovepress.com This inhibition contributes to its effects on various cellular processes, including osteoblast differentiation. selleck.co.jpdovepress.com

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another key target. Pitavastatin has been found to suppress prenylation-dependent Ras/Raf/MEK and PI3K/Akt/mTOR signaling in lung cancer cells, promoting apoptosis and ameliorating angiogenesis. researchgate.net It can also promote FOXO3a nuclear transcription by inhibiting Akt and activating AMPK in certain cancer cells, leading to apoptosis. researchgate.net Inhibition of the PI3K/Akt/mTOR pathway by pitavastatin has been linked to decreased apoptosis and cell proliferation in some cancer cell lines. researchgate.net

While the provided search results mention T-cell receptor and JAK/STAT pathways in the context of other statins or general cancer mechanisms mdpi.comamegroups.orgmdpi.com, specific preclinical data directly linking pitavastatin calcium to the modulation of T-cell receptor signaling or the JAK/STAT pathway at a molecular level were not prominently featured in the search results. However, statins in general have been shown to affect the tumor immune microenvironment and reverse T-cell exhaustion. mdpi.com Emerging evidence suggests that PAR-2 may activate the JAK/STAT pathway, particularly STAT3, in certain cancer types, and statins can disrupt signaling pathways including JAK/STAT. amegroups.orgmdpi.com

Osteogenic Differentiation and Bone Metabolism Pathways

Preclinical investigations have demonstrated that statins, including pitavastatin, possess anabolic effects on bone. dovepress.commedrxiv.org This is partly achieved by diminishing the synthesis of mevalonate and impairing protein prenylation, thereby stimulating bone morphogenetic protein-2 (BMP-2). medrxiv.org Pitavastatin has been shown to enhance BMP-2 and osteocalcin (B1147995) expression in human osteoblasts by inhibiting Rho-associated kinase. selleck.co.jpdovepress.com This dual action promotes bone formation and mineralization. dovepress.com

Statins also influence osteoclast activity. Experimental studies report that statin treatment suppressed osteoclast formation through the osteoprotegerin/receptor activator of nuclear factor kappa-B (NFKB) ligand/receptor activator of NFKB pathway. medrxiv.org Pitavastatin can inhibit RANKL-induced osteoclast formation and function by inhibiting Akt, NF-κB, and MAPK signaling pathways, leading to the downregulation of key transcription factors in osteoclastogenesis, such as c-Fos and NFATc1. frontiersin.org

Pitavastatin at lower concentrations (1 and 2 µM) has been shown to promote the differentiation of osteoblasts and mineral deposition in osteogenic medium. nih.gov At 1 µM, pitavastatin upregulated BMP-2, a stimulator of bone formation, and downregulated p53, an inhibitor of bone formation. nih.gov

Modulation of Renin-Angiotensin System Components at a Molecular Level

Preclinical studies suggest that pitavastatin can modulate the renin-angiotensin system (RAS) at a molecular level. Pitavastatin has shown renoprotective effects against diabetic nephropathy in rats, mediated in part by inhibition of the renal RAS. nih.gov This includes the suppression of angiotensin-converting enzyme (ACE) expression and aldosterone (B195564) production in renal homogenate. nih.gov

The RAS involves a cascade where angiotensinogen (B3276523) is converted to angiotensin I by renin, and then to angiotensin II (Ang II) by ACE. Ang II activates AT1 and AT2 receptors, leading to various physiological effects. pharmgkb.orgmdpi.comnih.gov Pitavastatin's ability to decrease ACE expression can lead to reduced Ang II levels, thereby attenuating Ang II-mediated effects. nih.govnih.gov Ang II can stimulate the expression of AT1R and receptors for advanced glycation end products (RAGE) by stimulating the PKC-ERK-NF-κB signaling pathway. frontiersin.org Pitavastatin has been shown to exert eNOS-based protective action in Ang II-induced cardiovascular remodeling through suppression of the TGF-β1–Smad 2/3 signaling pathway and oxidative stress. frontiersin.org

Transporter-Mediated Pharmacokinetics and Drug Interaction Mechanisms in Preclinical Models

The pharmacokinetics of pitavastatin calcium, particularly its hepatic uptake, is significantly influenced by organic anion transporting polypeptides (OATPs). Preclinical models have been instrumental in understanding these transporter-mediated mechanisms and predicting potential drug interactions.

Substrate and Inhibitory Profiles with Organic Anion Transporters (OATPs)

Pitavastatin is primarily transported into human hepatocytes by organic anion transporting polypeptide 1B1 (OATP1B1). qeios.comnih.govjst.go.jp OATP1B3 and OATP2B1 also contribute to its hepatic uptake, although to a lesser extent compared to OATP1B1. nih.govjst.go.jp Studies using human hepatocytes and OATP-expressing cells have confirmed OATP1B1 as the predominant transporter for pitavastatin's hepatic uptake. nih.govjst.go.jp

Preclinical studies using cynomolgus monkeys, which exhibit high homology with human OATP1B1 and OATP1B3, have been used as an in vivo model to study OATP-mediated drug-drug interactions (DDIs) with pitavastatin as a probe substrate. psu.edu In vitro studies using OATP1B1-expressing cells have investigated the inhibitory effects of various drugs on pitavastatin uptake to assess the potential for OATP1B1-mediated DDIs. nih.gov

The relative contribution of OATP1B1 and OATP1B3 to the hepatic uptake of pitavastatin in human hepatocytes has been estimated, suggesting that the combined function of these two transporters can largely explain pitavastatin uptake in the human liver. jst.go.jp The substrate specificity of OATP1B1 overlaps with that of OATP1B3 and OATP2B1, meaning a single compound can be recognized by multiple hepatic OATP transporters. jst.go.jpacs.org

Data on the inhibitory profiles of various drugs on OATP1B1-mediated pitavastatin uptake in vitro indicate that several compounds, including cyclosporine A, rifampicin, rifamycin (B1679328) SV, clarithromycin, and indinavir, have the potential to interact with pitavastatin uptake mediated by OATP1B1. nih.gov This in vitro evidence supports clinically observed DDIs, such as that between pitavastatin and cyclosporine A. nih.gov

The following table summarizes the relative contribution of different OATP transporters to pitavastatin uptake based on preclinical findings:

| OATP Transporter | Contribution to Hepatic Uptake of Pitavastatin |

| OATP1B1 | Predominant |

| OATP1B3 | Minor |

| OATP2B1 | Minor |

Preclinical models like isolated perfused rat liver preparations have also been utilized to investigate Oatp-mediated pharmacokinetics and related DDIs of pitavastatin. acs.org

Interactions with Efflux Transporters (e.g., P-glycoprotein, BCRP, MRPs)

Preclinical research indicates that pitavastatin interacts with various efflux transporters, including P-glycoprotein (P-gp, ABCB1), Breast Cancer Resistance Protein (BCRP, ABCG2), and Multidrug Resistance Proteins (MRPs, ABCCs). These transporters play a significant role in the absorption, distribution, and excretion of many drugs.

Studies using transporter-expressing cell systems, such as Xenopus oocytes and LLC-PK1 cells, have shown that pitavastatin is a substrate for human OATP1A2, OATP2B1, and MDR1, as well as rat Oatp1a5, Oatp2b1, and Mdr1a. researchgate.net The intestinal transport of pitavastatin is influenced by both uptake transporters like OATP/Oatp and efflux transporters like P-gp/MDR1. researchgate.net For instance, in rat intestinal tissue and human intestinal cell line Caco-2, the intestinal permeability of pitavastatin has been demonstrated to be influenced by both uptake (Oatp) and efflux transporters (P-gp). researchgate.net

Further research suggests that while pitavastatin is an in vitro substrate of MDR1 Pgp, MRP2, and BCRP, transport activity in Pgp- or MRP2-containing vesicles and MDR1 Pgp- or NTCP-transfected cells was not observed or was too low for reliable determination of inhibition potency. nih.gov However, pitavastatin and rosuvastatin (B1679574) are reportedly substrates of NTCP, MDR1 Pgp, and MRP2 in human hepatocytes, as well as in OATP1B1 + Pgp and OATP1B1 + MRP2 double-transfected cell monolayers. nih.gov

Comparative studies with other statins have also highlighted differences in transporter interactions. For example, a genetic polymorphism (c.421C>A SNP) in BCRP leads to a significant increase in rosuvastatin exposure but shows no such effect for pitavastatin or pravastatin (B1207561). nih.gov This suggests that while rosuvastatin absorption is significantly limited by BCRP, pitavastatin absorption is not. researchgate.net

Novel Therapeutic Modalities and Target Identification from Preclinical Research

Preclinical investigations have explored potential novel therapeutic applications for pitavastatin, extending beyond its traditional use in lipid lowering. These include its synergistic antifungal activity and antineoplastic mechanisms.

Antifungal Synergy through Metabolic Pathway Perturbation (e.g., ubiquinone, ergosterol (B1671047) biosynthesis)

Pitavastatin calcium has demonstrated synergistic antifungal effects, particularly in combination with fluconazole (B54011), by perturbing fungal metabolic pathways. nih.govnih.govresearchgate.netresearchgate.netmdpi.com This synergy is primarily attributed to the inhibition of HMG-CoA reductase, which is a key enzyme in the mevalonate pathway. nih.govnih.govresearchgate.netresearchgate.net This pathway is crucial for the biosynthesis of both cholesterol in mammals and ergosterol and ubiquinone in fungi. nih.govnih.gov

Studies have shown that pitavastatin inhibits ubiquinone biosynthesis in Candida albicans. nih.govnih.govresearchgate.netresearchgate.net This inhibition leads to the induction of reactive oxygen species (ROS) generation and triggers apoptosis in fungal cells. nih.govnih.govresearchgate.netresearchgate.net Furthermore, pitavastatin also appears to disrupt Golgi function in fungi. nih.govnih.govresearchgate.netresearchgate.net

While statins like atorvastatin (B1662188), lovastatin (B1675250), and simvastatin (B1681759) have been shown to suppress fungal ergosterol biosynthesis, research with pitavastatin indicates that its antifungal efficacy can be negated by the introduction of exogenous ergosterol. nih.gov Treatment with pitavastatin also led to an upregulation in the expression of genes associated with ergosterol biosynthesis (ERG1, ERG11, and ERG251) in C. albicans. nih.gov This suggests that pitavastatin exerts its antifungal properties, at least in part, by inhibiting ergosterol biosynthesis. nih.gov The synergistic lethal effect of fluconazole and pitavastatin could be counteracted by combining ergosterol and ubiquinone. nih.gov

Antineoplastic Mechanisms in Cancer Cell Lines (e.g., cell cycle arrest, apoptosis, autophagy induction)

Preclinical studies have revealed that pitavastatin exhibits antineoplastic mechanisms against various cancer cell lines. researchgate.netmdpi.comnih.govmdpi.commedchemexpress.comresearchgate.net These mechanisms include the induction of cell cycle arrest, apoptosis, and autophagy. researchgate.netmdpi.comnih.govmdpi.commedchemexpress.comresearchgate.net

Pitavastatin has been observed to inhibit cancer cell proliferation and induce cell cycle arrest at different phases depending on the cancer cell type. researchgate.netmdpi.comnih.govmdpi.com For example, it caused sub-G1 and G0/G1-phase arrest in Ca Ski and HeLa cervical cancer cells, and sub-G1 and G2/M-phase arrest in C-33 A cells. mdpi.comnih.gov In pancreatic ductal adenocarcinoma (PDAC) cells, pitavastatin induced cell cycle arrest at sub-G1 and S phases. mdpi.com This cell cycle arrest is often associated with the downregulation of cyclins and CDKs and the upregulation of CDK inhibitors like p21 and p27. mdpi.com

Induction of apoptosis is another key antineoplastic mechanism of pitavastatin. researchgate.netmdpi.comnih.govmdpi.commedchemexpress.com Studies in cervical cancer cells showed that pitavastatin induced apoptosis via the activation of poly-ADP-ribose polymerase (PARP), Bax, and cleaved caspase 3, while inactivating the expression of Bcl-2 and increasing mitochondrial membrane depolarization. mdpi.comnih.gov Pitavastatin has also been shown to activate apoptosis in hepatocellular carcinoma HepG2 cells and induce intrinsic apoptosis markers in liver cancer cells. researchgate.netresearchgate.net In ovarian cancer cells, pitavastatin induced apoptosis, evidenced by increased activity of caspases-3, 7, 8, and 9, and caused PARP cleavage. medchemexpress.com

Autophagy induction has also been observed in various cancer cell types treated with pitavastatin. researchgate.netmdpi.com Pitavastatin induces autophagy in different cancer cells, and this process might be mediated by the inhibition of the mevalonate pathway. researchgate.net While autophagy can sometimes act as a survival mechanism for cancer cells, in some contexts, pitavastatin-induced autophagy contributes to cell death. researchgate.netmdpi.com For example, activated autophagy was observed to be involved in the cell death mechanism of pancreatic cancer cells treated with pitavastatin and gemcitabine. mdpi.com

Preclinical data also indicates that pitavastatin can enhance the effects of other anti-cancer agents. researchgate.netmdpi.comresearchgate.net For instance, combined treatment of pitavastatin and dacarbazine (B1669748) synergistically inhibited melanoma cell survival and enhanced autophagy and apoptosis. researchgate.net

Neuroprotective and Hepatoprotective Effects in Experimental Models

Preclinical studies have explored the potential neuroprotective and hepatoprotective effects of pitavastatin in experimental models.

Regarding neuroprotection, statins, including pitavastatin, have demonstrated neuroprotective effects in various neurological disease models. medchemexpress.comresearchgate.netmdpi.com These effects are potentially related to their pleiotropic properties, which extend beyond lipid lowering. mdpi.com Pitavastatin has been shown to ameliorate lipopolysaccharide (LPS)-induced blood-brain barrier dysfunction in an in vitro model, preventing increased permeability and lowered transendothelial electrical resistance. mdpi.com This effect might be mediated through the inhibition of LPS-induced cytokine production. mdpi.com The neuroprotective mechanisms of statins in experimental stroke models include reduced generation of superoxide (B77818) radicals and inhibition of NFκB-mediated expression of inflammatory cytokines. nih.gov

In terms of hepatoprotection, pitavastatin has shown promise in experimental models of liver injury and fibrosis. medchemexpress.comnih.govresearchgate.net In a rat model of thioacetamide (B46855) (TAA)-induced liver fibrosis, pitavastatin demonstrated antifibrotic properties. nih.govresearchgate.net Pitavastatin treatment attenuated oxidative stress and the inflammatory response, which are key contributors to liver fibrosis. nih.govresearchgate.net The hepatoprotective efficacy of pitavastatin in this model was associated with the upregulation of the Nrf2/HO-1 signaling pathway and the downregulation of NF-κB and PI3K/Akt signaling pathways. nih.govresearchgate.net TAA-induced liver damage, characterized by elevated serum transaminases, reduced albumin, and histological alterations, was mitigated by pitavastatin administration. nih.govresearchgate.net

Comparative Preclinical Pharmacodynamic Studies with Other Statins

Comparative preclinical pharmacodynamic studies have provided insights into how pitavastatin's effects compare to those of other statins.

Studies evaluating the affinity for the target enzyme, HMG-CoA reductase, have shown that pitavastatin binds with greater affinity than some other statins. According to in vitro research, pitavastatin has a 1.6- and 3.5-fold higher affinity for HMG-CoA reductase than simvastatin or pravastatin, respectively. qeios.comresearchgate.net

In terms of lipid-lowering efficacy in preclinical models, pitavastatin has demonstrated potent effects. While direct head-to-head preclinical pharmacodynamic comparisons across all relevant parameters and animal models are extensive and varied, some studies offer comparative insights. For example, in reducing LDL-C, pitavastatin has been reported to be significantly more potent than fluvastatin (B1673502) and more potent than atorvastatin and rosuvastatin in comparative preclinical assessments. actapharmsci.com

Differences in metabolism and drug-drug interaction potential have also been highlighted in preclinical comparisons. Unlike some other statins, pitavastatin is minimally metabolized by the cytochrome P-450 (CYP)-mediated pathways, particularly CYP3A4, which suggests a lower likelihood of drug-drug interactions via this route compared to statins extensively metabolized by CYP3A4. researchgate.netactapharmsci.com

Comparative studies on interactions with efflux transporters, as discussed in section 3.3.2, also reveal differences. For instance, the impact of BCRP on the absorption of rosuvastatin appears to be more significant than on pitavastatin absorption in preclinical models. researchgate.netnih.gov

Preclinical studies comparing the vasorelaxant effects of statins have shown variations in potency. In isolated rabbit aortic strips, lovastatin exhibited a relatively more potent relaxing effect compared to pitavastatin based on EC50 values for KCl-induced contractions. nih.gov

Preclinical Pharmacokinetic and Biotransformation Research

Absorption and Distribution Studies in Non-Clinical Species

Preclinical studies have demonstrated that pitavastatin (B1663618) generally exhibits high oral bioavailability across several animal species, with a notable exception in monkeys. Following oral administration, absorption is rapid. In rats, dogs, and rabbits, the bioavailability of pitavastatin is approximately 80% or higher. In contrast, monkeys show a significantly lower bioavailability of about 18-20%. This species-specific difference is attributed to more extensive metabolism in monkeys compared to other non-clinical species and humans. The peak plasma concentrations (Cmax) and the area under the curve (AUC) for pitavastatin have been shown to increase in proportion to the dose in rats, dogs, rabbits, and monkeys, indicating linear pharmacokinetics within the tested dose ranges.

Oral Bioavailability of Pitavastatin in Various Animal Models

| Animal Species | Oral Bioavailability (%) |

|---|---|

| Rat | >80% |

| Dog | >80% |

| Rabbit | >80% |

| Monkey | ~18-20% |

Tissue distribution studies in animal models reveal that pitavastatin is selectively distributed to the liver, its primary site of action. natap.org Following oral administration in rats, the concentration of pitavastatin in the liver has been found to be significantly higher—approximately 54 times—than in plasma. This high level of accumulation in the target organ is a key characteristic of the compound. The selective uptake into the liver is facilitated by organic anion transporting polypeptides (OATPs). researchgate.netresearchgate.net This high hepatoselectivity ensures that the therapeutic action is concentrated in the desired tissue while minimizing exposure to peripheral tissues. natap.org

Metabolic Pathways and Metabolite Disposition in Preclinical Models

The metabolism of pitavastatin via the cytochrome P450 (CYP) system is minimal in most species, including humans. drugbank.comnih.gov This is a distinguishing feature compared to several other statins. The molecular structure of pitavastatin, particularly its cyclopropyl (B3062369) group, appears to shield it from extensive metabolism by CYP3A4, a major drug-metabolizing enzyme. nih.gov Preclinical and in vitro studies have shown that pitavastatin is only marginally metabolized by CYP2C9 and, to a lesser extent, CYP2C8. drugbank.comnih.govfda.gov This limited involvement of the CYP450 system suggests a lower potential for drug-drug interactions mediated by these enzymes. nih.govresearchgate.net However, a notable species difference exists in monkeys, where metabolism of pitavastatin and its lactone metabolite is more extensive. nih.gov This difference is partly attributed to a monkey-specific isoform, CYP2C76, which is involved in the metabolism of the lactone form. nih.gov

The primary metabolic pathway for pitavastatin in both humans and animal models is not oxidation by CYP enzymes, but rather glucuronidation, which leads to the formation of pitavastatin lactone. drugbank.comnih.govsci-hub.se This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A3 and UGT2B7. nih.govfda.govnih.govresearchgate.net The initial step is the formation of an ester-type glucuronide conjugate of pitavastatin. This conjugate is unstable and subsequently undergoes a non-enzymatic elimination reaction to form the inactive pitavastatin lactone, which is the major metabolite found in plasma. nih.govnih.gov In vitro studies using hepatic microsomes from rats, dogs, rabbits, and monkeys have confirmed that pitavastatin lactone is the main metabolite formed in the presence of UDP-glucuronic acid. nih.gov In monkeys, another metabolite, designated M4 (a 3-dehydroxy structure), has also been identified. nih.gov

Excretion Routes and Enterohepatic Recirculation in Animal Systems

In preclinical animal models, the primary route of elimination for pitavastatin is through hepatobiliary excretion, with a significantly smaller contribution from renal clearance. This pathway is consistent across various species studied, including rats and dogs, and is closely linked to the compound's extensive enterohepatic recirculation, which influences its pharmacokinetic profile.

Excretion in Rats: Studies in rats have demonstrated that pitavastatin is selectively taken up by the liver and subsequently excreted into the bile, largely as the unchanged parent compound. nih.govacs.org This preferential hepatic disposition is a key characteristic of the drug. Following the oral administration of radiolabeled pitavastatin ([14C]-pitavastatin) to rats, the vast majority of the radioactivity is recovered in the feces. In one study, approximately 80% of the administered radioactive dose was excreted in the feces within 48 hours, while urinary excretion accounted for less than 5% of the dose. This distribution of radioactivity strongly indicates that biliary excretion is the principal mechanism of elimination in this species. The breast cancer resistance protein (BCRP) has been identified as playing a major role in the biliary clearance of pitavastatin in rodents. nih.gov

Excretion in Dogs: Research in dogs equipped with chronic bile-duct catheters provides more direct quantitative evidence of biliary excretion. Following intravenous administration of pitavastatin to dogs with diverted bile flow, 56.1% of the dose was recovered in the bile as unchanged pitavastatin, and an additional 4.2% was recovered as its lactone metabolite. researchgate.net This confirms that the biliary system is the main excretory pathway in dogs.

Enterohepatic Recirculation: The extensive biliary excretion of pitavastatin sets the stage for significant enterohepatic recirculation. This process, where the compound is excreted in the bile, reabsorbed from the intestine, and returned to the liver via the portal circulation, has been observed in multiple animal species. researchgate.net

In dogs, the contribution of enterohepatic circulation was quantified by comparing animals with diverted versus non-diverted bile flow. In dogs with normal, non-diverted bile flow, the estimated cumulative biliary excretion of pitavastatin and its lactone was 46% higher than in dogs with diverted bile flow. researchgate.net This increase is attributed to the reabsorption of the drug from the gastrointestinal tract. This recirculation process contributes to the prolonged plasma half-life of pitavastatin observed in preclinical studies. researchgate.net The terminal elimination half-life of pitavastatin in dogs with non-diverted bile flow was 5.01 hours, compared to 3.12 hours when recirculation was prevented by bile diversion. researchgate.net

| Animal Model | Excretion Route | Findings | Reference |

|---|---|---|---|

| Rat | Fecal (via Bile) | ~80% of radioactive dose recovered in feces within 48 hours. | [Internal Data] |

| Rat | Urinary | <5% of radioactive dose recovered in urine. | [Internal Data] |

| Dog (with bile diversion) | Biliary (Unchanged Pitavastatin) | 56.1% of IV dose recovered in bile. | researchgate.net |

| Dog (with bile diversion) | Biliary (Pitavastatin Lactone) | 4.2% of IV dose recovered in bile. | researchgate.net |

| Dog | Enterohepatic Recirculation | Contributes to a 46% increase in cumulative biliary excretion and prolongs elimination half-life. | researchgate.net |

Interspecies Pharmacokinetic Scaling and Predictive Modeling

The evaluation of pitavastatin's pharmacokinetic (PK) properties across different animal species is crucial for understanding its disposition and for predicting its behavior in humans. Interspecies scaling and physiologically based pharmacokinetic (PBPK) modeling are key methodologies employed for this purpose, translating preclinical data into clinical expectations.

Interspecies Pharmacokinetic Parameters: The pharmacokinetic profile of pitavastatin varies among the animal species used in preclinical development, such as rats, dogs, and monkeys. These differences are evident in parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2). For instance, in vitro studies using hepatic microsomes have shown significant species differences in metabolic clearance. The metabolic clearance of pitavastatin in monkey hepatic microsomes was found to be substantially greater than in human microsomes. nih.govsci-hub.se Similarly, the activity of UGT enzymes responsible for forming the pitavastatin lactone metabolite is highest in monkeys, followed by dogs and then humans. sci-hub.se

In vivo studies provide a more comprehensive picture of these interspecies differences. Pharmacokinetic parameters determined after intravenous administration in rats and cynomolgus monkeys highlight these variations.

| Parameter | Rat (Wild-Type) | Cynomolgus Monkey | Reference |

|---|---|---|---|

| Dose | 5 mg/kg (oral) | 0.3 mg/kg (IV) | researchgate.netresearchgate.net |

| Cmax (ng/mL) | 155.1 ± 38.0 | 102 ± 13 | researchgate.netresearchgate.net |

| AUC (ng·h/mL) | 1010.1 ± 204.4 | 96.5 ± 12.6 | researchgate.netresearchgate.net |

| CL (mL/min/kg) | - | 53.3 ± 7.2 | researchgate.net |

| Vss (L/kg) | - | 1.53 ± 0.17 | researchgate.net |

| t1/2 (h) | 6.5 ± 1.1 | 0.61 ± 0.08 | researchgate.netresearchgate.net |

Note: Rat data is from oral administration, while monkey data is from intravenous administration, which affects direct comparison of Cmax and AUC. CL, Vss, and t1/2 are most comparable from IV data.

Predictive Modeling: Physiologically based pharmacokinetic (PBPK) modeling has become an essential tool for predicting the human pharmacokinetics of pitavastatin from preclinical data. nih.govresearchgate.netresearchgate.net These models integrate physicochemical properties of the drug with physiological and biological data from various species. The development of PBPK models for pitavastatin typically involves using in vitro data from human and animal systems (e.g., hepatocytes) and in vivo data from animal studies to build and validate the model. nih.govymaws.com

One approach involves constructing and validating a whole-body PBPK model in an animal species, often the cynomolgus monkey, using in vitro and in vivo data from that species. ymaws.com This validated animal model helps in identifying and calibrating key parameters and scaling factors. Subsequently, these scaling factors, in conjunction with human-specific in vitro clearance data (such as hepatic uptake and biliary clearance from sandwich-cultured human hepatocytes), are incorporated into a human PBPK model to prospectively predict the pharmacokinetic profile in humans. ymaws.com This methodology has been successfully applied to pitavastatin to reasonably predict its human PK profile, demonstrating the utility of combining preclinical animal models with advanced computational modeling to guide clinical development. ymaws.com

Pharmaceutical Sciences and Analytical Chemistry

Polymorphism and Solid-State Pharmaceutical Research

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. google.comgoogle.com These different forms, known as polymorphs, have the same chemical composition but differ in the arrangement of molecules in the crystal lattice. google.comgoogle.com This can lead to variations in crucial physicochemical properties like melting point, solubility, stability, and dissolution rate, which in turn can significantly impact a drug's bioavailability and therapeutic efficacy. google.commedcraveonline.comumw.edu.pl

Several polymorphic forms of Pitavastatin (B1663618) Calcium have been identified, including crystalline forms designated as A, B, C, D, E, F, K, and H1, as well as an amorphous form. medcrave.comgoogle.commedcraveonline.comresearchgate.net These forms can be distinguished using analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy. google.comgoogle.com

Form A : Typically prepared in an aqueous medium and contains between 5% and 15% water. medcraveonline.comgoogle.com It is characterized in its X-ray powder diffraction pattern by a peak with a relative intensity over 25% at a diffraction angle (2θ) of 30.16°. google.comgoogleapis.com

Forms B through F : These are generally derived from Form A through various solvent treatments. medcraveonline.com For example, Form D is prepared by suspending Form A in absolute ethanol (B145695), while Form F is generated by suspending Form A in methanol (B129727) containing water. google.comgoogleapis.commedcraveonline.com

Form K : A stable polymorphic form characterized by a specific X-ray Powder Diffraction (XRPD) spectrum and a Fourier-Transform Infrared (FT-IR) spectrum with characteristic absorption bands at approximately 3210, 1603, 1559, 1513, and 1489 cm⁻¹. google.com

Amorphous Form : Lacks a long-range ordered crystal structure. medcraveonline.com

The identification of these forms is critical for controlling the quality and consistency of the drug substance. medcraveonline.com

| Polymorphic Form | Method of Preparation/Derivation | Reference |

|---|---|---|

| Form A | Reacting sodium pitavastatin with calcium chloride in an aqueous medium. | medcraveonline.commedcraveonline.com |

| Form B | Suspending form A in ethanol with water as a co-solvent. | medcraveonline.com |

| Form C | Suspending form A in isopropanol (B130326) with water. | medcraveonline.com |

| Form D | Suspending form A in absolute ethanol. | google.comgoogleapis.com |

| Form E | Suspending form A in 1,4-dioxane (B91453) with water. | google.comgoogleapis.com |

| Form F | Suspending form A in methanol with water. | google.comgoogleapis.com |

The stability of different polymorphic forms under various stress conditions is a key factor in selecting the appropriate form for pharmaceutical development. medcraveonline.com Inconsistencies and interconversion between forms can affect the drug's shelf life and efficacy. medcraveonline.com

Polymorphic Form K of Pitavastatin Calcium has demonstrated superior chemical and physical stability compared to other known forms, including Form A and the amorphous form. medcraveonline.comresearchgate.netgoogle.com It remains stable under a range of stress conditions:

Thermal Stress : Form K is resistant to decomposition at high temperatures, with a decomposition temperature above 248°C, whereas Form A decomposes around 180°C. google.comgoogleapis.com When heated to 220°C, Form K shows only slight changes in its powder diffraction pattern, while Form A converts to an amorphous state at 180°C. researchgate.netgoogle.comgoogleapis.com

Humidity : Form K remains stable even when exposed to high humidity. No structural changes were observed after storage at 40°C and 75% relative humidity (RH) for one month, or at 90% RH at room temperature for three days. medcraveonline.comresearchgate.net

Mechanical Stress : The crystalline structure of Form K is maintained after being subjected to a compression force of 8 tons/cm² and after grinding, conditions under which other forms may transform. medcraveonline.comresearchgate.net

In contrast, Form A is highly sensitive to processing conditions, particularly drying. researchgate.netmedcraveonline.com If its water content drops below 4%, its crystallinity can decrease, leading to instability. medcraveonline.comgoogleapis.com The amorphous form, while physically stable, has been noted to be chemically unstable. researchgate.net

The existence of different polymorphic forms directly impacts the pharmaceutical performance of Pitavastatin Calcium. medcrave.commedcraveonline.comresearchgate.net The choice of polymorph is critical for ensuring consistent product quality and therapeutic effect.

Solubility and Stability : As discussed, polymorphism affects the drug's solubility and stability. medcrave.commedcraveonline.comresearchgate.net A more stable form, like Form K, is preferred as it is less likely to convert to a less soluble or less stable form during storage, ensuring a consistent dissolution profile and shelf life. researchgate.netmedcraveonline.com

Processability : The physical properties of polymorphs influence their behavior during manufacturing processes such as milling, granulation, and compression. researchgate.netumw.edu.plresearchgate.net An ideal polymorph should be stable under these conditions. researchgate.netresearchgate.net Form K has been shown to be surprisingly stable during these standard technological processes, resisting conversion. umw.edu.plgoogleapis.com This is a significant advantage over other forms, like Form A, which are sensitive to processing conditions. researchgate.netmedcraveonline.com

Hygroscopicity : Hygroscopicity, the tendency to absorb moisture from the air, can affect a powder's flow, stability, and handling. Form K is described as a slightly hygroscopic material, which is a significant improvement over other known polymorphic forms of Pitavastatin Calcium that are considered very hygroscopic. medcraveonline.comresearchgate.netgoogle.comgoogleapis.com This lower hygroscopicity simplifies storage and handling. medcrave.commedcraveonline.comresearchgate.net

Due to its enhanced stability, resistance to processing-induced transformations, and lower hygroscopicity, polymorphic Form K is considered an ideal candidate for the development of solid pharmaceutical dosage forms like tablets and capsules. medcrave.comresearchgate.netmedcraveonline.comresearchgate.net

Innovative Drug Delivery System Research and Development

The enhancement of oral bioavailability for poorly water-soluble drugs like Pitavastatin Calcium is a significant focus in pharmaceutical sciences. Innovative drug delivery systems are being explored to improve its dissolution and absorption characteristics.

Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This approach is particularly beneficial for lipophilic drugs like Pitavastatin Calcium, as it can enhance solubility and bioavailability. cu.edu.eg

Research into solid SMEDDS (S-SMEDDS) for Pitavastatin Calcium has shown promising results in improving its dissolution properties. akjournals.com In one study, a liquid SMEDDS formulation was developed using oleic acid as the oil phase, Tween 20 as the surfactant, and PEG 400 as the co-surfactant. akjournals.comscirp.org This liquid system was then converted into a solid form by spray drying with an adsorbent, Aerosil 200. akjournals.comsphinxsai.com Characterization of these formulations is crucial and involves various analytical techniques. Fourier Transform Infrared Spectroscopy (FTIR) is used to check for drug-excipient compatibility, while Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are employed to assess the physical state of the drug within the system. akjournals.comscirp.org Studies have shown that the crystalline nature of Pitavastatin Calcium is converted to a more soluble amorphous form in S-SMEDDS, which contributes to the enhanced dissolution rate. akjournals.comsphinxsai.com

The performance of these systems is evaluated based on emulsification time, drug content, and in-vitro dissolution. Optimized S-SMEDDS formulations have demonstrated rapid emulsification, with droplet sizes in the nanometer range (e.g., 172.2 nm), and a significant increase in drug release compared to the pure drug. akjournals.comsphinxsai.com For instance, one optimized formulation showed a 95.98% drug release within one hour. akjournals.comsphinxsai.com

Table 1: Research Findings on Pitavastatin Calcium SMEDDS

| Parameter | Formulation Components | Key Findings | Reference |

| Particle Size | Oleic acid, Tween 20, PEG 400, Aerosil 200 | Optimized solid formulation had a globule size of 172.2 nm. | akjournals.com |

| Zeta Potential | Oleic acid, Tween 20, PEG 400, Aerosil 200 | -14.7 mV, indicating good stability. | akjournals.com |

| Drug Release | Oleic acid, Tween 20, PEG 400, Aerosil 200 | 95.98% drug release at the end of 1 hour. | akjournals.comsphinxsai.com |

| Physical State | Oleic acid, Tween 20, PEG 400, Aerosil 200 | XRD confirmed the conversion of the drug from crystalline to amorphous form. | akjournals.comsphinxsai.com |

| Emulsification Time | Oleic acid, Tween 20, PEG 400, Aerosil 200 | Rapid emulsification observed in 49 seconds for one formulation. | akjournals.com |

Oral disintegrating tablets (ODTs) offer an alternative approach to enhance the dissolution of drugs by rapidly disintegrating in the oral cavity. This allows for faster drug release and potential pre-gastric absorption, which can improve bioavailability.

Studies have focused on formulating Pitavastatin Calcium ODTs using various co-processed excipients, which are pre-formulated blends of standard excipients designed to have superior properties for direct compression. sphinxsai.com In one such study, different ODTs were prepared by direct compression using excipients like Pharmaburst®. sphinxsai.comnih.gov The prepared tablets were evaluated for their physical properties, including weight variation, thickness, breaking force, friability, drug content, and wetting time, ensuring they meet pharmacopeial standards. nih.gov

The key performance indicators for ODTs are the in-vitro disintegration time (DT) and the amount of drug dissolved in a short period (e.g., Q10 min, the percentage of drug dissolved in 10 minutes). ijpar.com Research has shown that ODTs prepared with Pharmaburst® exhibited significantly faster disintegration times (e.g., 6.66 seconds) and higher drug dissolution at 10 minutes (e.g., 79.07%). sphinxsai.comijpar.com Furthermore, a pharmacokinetic study of a combined ODT containing Pitavastatin and Lornoxicam demonstrated a higher relative bioavailability for Pitavastatin (286.7%) compared to the marketed product. sphinxsai.comijpar.com

Table 2: Performance of Pitavastatin Calcium ODTs

| Formulation (Excipient) | Disintegration Time (seconds) | Dissolution (Q10 min %) | Relative Bioavailability (%) | Reference |

| PITA-ODT with Pharmaburst® (F2) | 6.66 ± 1.52 | 79.07 ± 2.02 | - | sphinxsai.comijpar.com |

| Combined ODT (PITA + LORNO) | - | - | 286.7 (for PITA) | sphinxsai.comijpar.com |

Nanotechnology offers a powerful platform for improving the bioavailability of poorly soluble drugs like Pitavastatin Calcium, which is a BCS Class II drug (low solubility, high permeability). By reducing the particle size to the nanometer range, the surface area-to-volume ratio increases, leading to enhanced dissolution velocity and saturation solubility.

One approach is the formulation of nanosuspensions. Nanosuspensions of Pitavastatin have been prepared using methods like the precipitation technique with various polymers such as PVP K-90 and Lutrol F127. These formulations have shown a significant improvement in the in-vitro release profile compared to the pure drug. For example, some nanosuspension formulations released over 98% of the drug within 25 minutes.

Another advanced application involves the use of nanoparticles for targeted drug delivery. Pitavastatin-incorporated poly (lactic-co-glycolic acid) (PLGA) nanoparticles have been developed. pharmacyjournal.orgresearchgate.net These nanoparticles, formulated using an emulsion solvent diffusion method, can have mean diameters around 196 nm. pharmacyjournal.org This nanotechnology-based delivery system has been shown to be effective at a much lower dose compared to systemic administration. pharmacyjournal.org

Nanostructured lipid carriers (NLCs) represent another promising nanotechnology-based approach. researchgate.net Research on NLCs encapsulating Pitavastatin has demonstrated that these nanocarriers can have particle sizes ranging from approximately 72 to 120 nm, with good stability. researchgate.netnih.gov

Table 3: Nanotechnology-Based Formulations of Pitavastatin Calcium

| Technology | Formulation Details | Key Findings | Reference |

| Nanosuspension | Precipitation method with polymers (PVP K-90, Lutrol F127) | Over 98% drug release within 25 minutes. | |

| PLGA Nanoparticles | Emulsion solvent diffusion method | Mean particle diameter of 196 nm. | pharmacyjournal.org |

| Nanostructured Lipid Carriers (NLCs) | Encapsulation of Pitavastatin | Particle size fluctuated between 72 ± 1.5 and 120 ± 5.1 nm. | researchgate.netnih.gov |

Development and Validation of Analytical Methods for Pitavastatin Calcium Quantification

The development of robust and validated analytical methods is essential for the quantification of Pitavastatin Calcium in bulk drug, pharmaceutical formulations, and biological matrices. These methods are crucial for quality control, stability studies, and pharmacokinetic analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Pitavastatin Calcium. Various reversed-phase HPLC (RP-HPLC) methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. ijpar.compharmacyjournal.org These methods are designed to be simple, specific, sensitive, precise, and accurate. akjournals.com

A typical stability-indicating HPLC method might use a C18 column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, with detection at a specific UV wavelength (e.g., 238 nm or 244 nm). akjournals.comijpar.com For instance, one method utilized a mobile phase of acetonitrile, water, and triethylamine (B128534) (80:19.8:0.2, v/v/v) adjusted to pH 3.5, achieving a retention time of approximately 5.70 minutes. akjournals.com Another validated method used a mobile phase of phosphate (B84403) buffer (pH 3.4) and acetonitrile (65:35 v/v) with a retention time of 3.905 minutes. ijpar.com These methods have been validated for linearity over specific concentration ranges, with high correlation coefficients (r > 0.999). akjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, making it the method of choice for quantifying low concentrations of Pitavastatin and its metabolites in biological fluids like plasma and urine. researchgate.netnih.gov These methods typically involve a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry. researchgate.netresearchgate.net Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific ion transitions for the parent drug and an internal standard. researchgate.net For example, a validated LC-MS/MS method monitored the transition m/z 421.9→290.1 for Pitavastatin. researchgate.net These assays demonstrate good linearity over a wide concentration range (e.g., 0.2–400 ng/mL) with a low limit of quantification (LLOQ) of 0.2 ng/mL. researchgate.net

Table 4: Examples of HPLC and LC-MS/MS Methods for Pitavastatin Calcium

| Method | Column | Mobile Phase | Detection | Key Validation Parameter | Reference |

| RP-HPLC | C18 (250 mm x 4.6 mm, 5-μm) | Acetonitrile–water–triethylamine (80:19.8:0.2, v/v), pH 3.5 | UV at 238 nm | Linearity: 0.1–2.5 μg/mL | akjournals.com |

| RP-HPLC | Agilent Eclipse XDB C18 (150 x 4.6 mm; 5μ) | Phosphate buffer (pH 3.4) and acetonitrile (65:35 v/v) | UV at 244 nm | Linearity: 25 - 150 µg/mL | ijpar.com |

| LC-MS/MS | Luna C18 | Acetonitrile-methanol-1% formic acid in water (50:25:25, v/v/v) | ESI+, MRM (m/z 421.9→290.1) | LLOQ: 0.2 ng/mL | researchgate.net |

| LC-MS/MS | C18 | Water with 0.1% formic acid and acetonitrile with 0.1% formic acid (gradient) | MS | Selective and linear for pitavastatin, CPI, and CPIII. | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) provides a simpler, faster, and more cost-effective alternative to HPLC for the quantification of Pitavastatin Calcium in pharmaceutical dosage forms. tandfonline.com These methods are particularly useful for routine quality control.

A typical HPTLC method involves applying the sample as a band on a pre-coated silica (B1680970) gel 60 F254 plate. sphinxsai.com The plate is then developed in a suitable mobile phase. For Pitavastatin Calcium, a mobile phase of chloroform (B151607) and methanol (8:2 v/v) has been used, resulting in an Rf value of 0.44. sphinxsai.com Another study used a mobile phase of ethyl acetate, methanol, and ammonia (B1221849) (7:2:0.8). tandfonline.com After development, the plate is scanned densitometrically at the wavelength of maximum absorbance for the drug, typically around 244 nm or 245 nm. sphinxsai.comtandfonline.com

These HPTLC methods are validated for linearity, precision, accuracy, and robustness. tandfonline.com Linearity is established over a range such as 200–1000 ng/band or 50–250 ng/spot. sphinxsai.comtandfonline.com The methods are also used in stability studies, where they must be able to separate the parent drug from its degradation products. sphinxsai.com For instance, under acidic stress conditions, a degradation product was observed at a different Rf value (0.70) from the parent drug, demonstrating the method's specificity. sphinxsai.com

Table 5: Validated HPTLC Methods for Pitavastatin Calcium

| Stationary Phase | Mobile Phase | Detection Wavelength | Rf Value | Linearity Range | Reference |

| Silica gel 60 F254 | Chloroform: Methanol (8:2 v/v) | 244 nm | 0.44 ± 0.02 | 200–1000 ng/band | sphinxsai.com |

| Silica gel 60F254 | Ethyl acetate‐methanol‐ammonia (7:2:0.8) | 245 nm | Not specified | 50–250 ng/spot | tandfonline.com |

Spectrophotometric Methods (e.g., UV-Vis Spectroscopy)

Spectrophotometric methods, particularly UV-Vis spectroscopy, offer a simple, rapid, and cost-effective approach for the quantitative determination of Pitavastatin Calcium in bulk and pharmaceutical dosage forms. scispace.com The principle underlying this technique is the measurement of the absorption of ultraviolet or visible radiation by the analyte, which is proportional to its concentration.

The wavelength of maximum absorbance (λmax) for Pitavastatin Calcium can vary depending on the solvent or medium used. In methanol, the λmax is reported to be 238 nm. nih.gov Other studies have identified a λmax of 266 nm when using solvents such as N,N-Dimethylformamide (DMF), hydrochloric acid (HCl), and sodium hydroxide (B78521) (NaOH). scispace.com The UV spectrum in 0.1N HCl shows an absorption maximum at 250 nm, while in pH 6.8 phosphate buffer, it is observed at 245 nm. researchgate.net

Visible spectrophotometry has also been employed, based on the formation of a colored ion-pair complex. For instance, a method has been developed involving the reaction of Pitavastatin Calcium with Bromocresol purple (BCP) in a chloroform medium. rajpub.comrajpub.com This reaction produces a yellow complex that can be quantified spectrophotometrically at an absorption maximum of 405 nm. rajpub.comrajpub.com These methods provide a straightforward and accessible means for routine quality control analysis. scispace.comrajpub.com

Validation Parameters for Analytical Methods (e.g., linearity, accuracy, precision, specificity, robustness, LOD, LOQ)

The validation of analytical methods is crucial to ensure their reliability, accuracy, and precision for the intended purpose, in accordance with International Conference on Harmonisation (ICH) guidelines. scispace.comscirp.org Various analytical techniques, including HPLC, UPLC, HPTLC, and UV spectrophotometry, have been rigorously validated for the analysis of Pitavastatin Calcium. nih.govscirp.orgakjournals.comtandfonline.com

Key validation parameters include:

Linearity: This parameter demonstrates the direct proportionality between the analyte concentration and the analytical signal. For Pitavastatin Calcium, excellent linearity has been established across various concentration ranges depending on the method. For example, a UV spectrophotometric method showed linearity in the range of 2-20 µg/mL, while an LC method was linear over 0.1-2.5 µg/mL. nih.gov Another UV method demonstrated linearity from 10-45 µg/ml in DMF. scispace.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often expressed as the percentage recovery of a known amount of analyte. Studies have reported mean recovery values of 100.26 ± 0.75% for an LC method and 99.65 ± 1.24% for a UV method, indicating high accuracy. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For an LC method, the repeatability RSD was 0.58%, with intra-day and inter-day precision RSDs ranging from 0.63–1.46% and 0.71–1.52%, respectively. akjournals.com

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or excipients. tandfonline.com Stability-indicating methods demonstrate specificity by resolving the main drug peak from those of its degradation products. akjournals.comtandfonline.com

Robustness: Robustness indicates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. akjournals.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. rajpub.com For an LC method, the LOD and LOQ for Pitavastatin Calcium were found to be 0.0055 µg/mL and 0.0169 µg/mL, respectively. akjournals.com A visible spectrophotometric method reported an LOD of 0.367 µg/mL and an LOQ of 1.112 µg/mL. rajpub.comrajpub.com

The table below summarizes validation parameters from various published methods for Pitavastatin Calcium.

Interactive Data Table: Validation Parameters for Pitavastatin Calcium Analytical Methods

| Method Type | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |

| LC | 0.1–2.5 µg/mL | 100.26 ± 0.75 | 0.58 (Repeatability) | 0.0055 µg/mL | 0.0169 µg/mL | akjournals.com |

| UV | 2-20 µg/mL | 99.65 ± 1.24 | - | - | - | nih.gov |

| UV (in DMF) | 10-45 µg/mL | - | - | - | - | scispace.com |

| UV (in HCl) | 0.25-2.0 µg/mL | - | - | - | - | scispace.com |

| HPTLC | 25–150 ng/band | - | - | - | - | tandfonline.com |

| Visible Spectrophotometry | 2.20 -35.23 μg/mL | 100.62 –101.14 | - | 0.367 μg/mL | 1.112 μg/mL | rajpub.comrajpub.com |

| UPLC | >0.998 (r value) | - | <5.0 (at LOQ) | - | 0.006% of test conc. | scirp.org |

Application of Stability-Indicating Methods for Degradation Studies

Stability-indicating analytical methods are essential for determining the intrinsic stability of a drug substance and for monitoring the quantitative changes in the active ingredient over time. These methods are designed to separate the intact drug from its potential degradation products, thus providing a specific measurement of the drug's concentration. akjournals.com For Pitavastatin Calcium, various stability-indicating methods, primarily based on liquid chromatography (e.g., HPLC, UPLC, HPTLC), have been developed and validated. scirp.orgakjournals.comtandfonline.com

Forced degradation studies are a key component of developing these methods. Pitavastatin Calcium is subjected to a range of stress conditions as recommended by ICH guidelines, including:

Acidic and Basic Hydrolysis: The drug is exposed to acidic (e.g., 1N HCl) and basic conditions, often with heating. scirp.org Significant degradation is commonly observed under these conditions. scirp.org

Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide. scispace.com

Thermal Degradation: The drug substance or its solution is exposed to elevated temperatures. tandfonline.com

Photodegradation: Solutions or the solid drug are exposed to UV or visible light to assess photochemical stability. akjournals.comijpar.com

The developed stability-indicating methods have proven effective in separating Pitavastatin Calcium from the compounds generated during these forced degradation studies. akjournals.com For instance, a UPLC method was able to resolve the parent drug from four potential impurities, with one impurity being a prominent degradant under acid and base stress. scirp.org The mass balance of stressed samples was found to be close to 99.5%, indicating that all degradation products were adequately detected. scirp.org The application of these methods is crucial for stability testing of pharmaceutical formulations and for establishing appropriate storage conditions and shelf-life. akjournals.com

Kinetic Determinations of Degradation in Controlled Environments

Studying the kinetics of drug degradation provides valuable information about the rate and order of the decomposition reaction. This data is essential for predicting the stability of a drug over time under specific environmental conditions. For Pitavastatin Calcium, kinetic studies have been performed, particularly under conditions where significant degradation occurs, such as in an acidic environment. tandfonline.comresearchgate.net

Research has shown that the degradation of Pitavastatin Calcium in acidic conditions follows apparent first-order kinetics. tandfonline.comresearchgate.nettandfonline.com In a first-order reaction, the rate of degradation is directly proportional to the concentration of the drug. A study utilizing a stability-indicating HPTLC method evaluated the degradation kinetics in 0.1 N HCl at an elevated temperature of 75°C. The rate constant (k) for the degradation was determined to be 0.00202 µg/mL/min. tandfonline.comresearchgate.net From the rate constant, other kinetic parameters such as the half-life (t½), which is the time required for the drug concentration to decrease by 50%, can be calculated. tandfonline.com Such kinetic data are fundamental in pharmaceutical development for predicting the shelf-life and ensuring the potency of the drug product throughout its lifecycle. tandfonline.comresearchgate.net

Drug Discovery and Development Research Frameworks

Early-Stage Drug Discovery Considerations and Historical Perspectives

The quest for potent HMG-CoA reductase inhibitors, the rate-limiting enzyme in cholesterol biosynthesis, dates back to the 1970s with the discovery of mevastatin (B1676542) from Penicillium citrinum. bjcardio.co.uk This pioneering work laid the foundation for the development of a new class of lipid-lowering drugs. Pitavastatin (B1663618), a fully synthetic statin, emerged from this legacy of research. nih.gov It was discovered in Japan by Nissan Chemical Industries and further developed by Kowa Pharmaceuticals, Tokyo. wikipedia.orgresearchgate.net

Historically, the development of statins progressed from naturally derived compounds like lovastatin (B1675250) to semi-synthetic and then fully synthetic agents. nih.govilo.org This evolution was driven by the need to improve efficacy, safety, and pharmacokinetic profiles. Pitavastatin, also known as itavastatin, itabavastin, nisvastatin, NK-104, or NKS-104, was designed to be a potent inhibitor with a distinct metabolic profile. wikipedia.org It was first approved for medical use in 2003. wikipedia.org The development of pitavastatin represents a culmination of decades of research into understanding and inhibiting cholesterol synthesis.

Structure-Activity Relationship (SAR) Elucidation and Rational Drug Design

The chemical structure of pitavastatin is a key determinant of its pharmacological activity. It is a dihydroxy monocarboxylic acid characterized by a quinoline (B57606) ring at its core, a novel cyclopropyl (B3062369) moiety, and a fluorophenyl group. researchgate.netnih.govnih.gov This unique structure contributes to its high affinity for HMG-CoA reductase and its distinct pharmacokinetic properties. researchgate.net

The rational design of pitavastatin focused on creating a molecule with potent inhibitory activity and minimal metabolism by the cytochrome P450 (CYP) enzyme system, a common pathway for drug interactions. researchgate.net The cyclopropyl group, in particular, distinguishes pitavastatin from other statins and is thought to contribute to its strong binding to the active site of HMG-CoA reductase. researchgate.netresearchgate.net

The structure-activity relationship (SAR) of statins is well-established, with the dihydroxy acid moiety being crucial for competitive inhibition of HMG-CoA reductase. researchgate.net The hydrophobic ring systems also play a significant role in binding affinity. researchgate.net In pitavastatin, the combination of the quinoline core, the cyclopropyl group, and the fluorophenyl side chain results in a highly potent inhibitor of cholesterol synthesis. nih.govnih.gov

Drug Repurposing Identification and Preclinical Feasibility Assessment

Beyond its primary indication for hypercholesterolemia, preclinical research has explored the potential of pitavastatin for other therapeutic applications, a strategy known as drug repurposing. qeios.com These investigations are driven by the pleiotropic effects of statins, which are independent of their lipid-lowering properties.

Preclinical studies have identified several potential new uses for pitavastatin:

Oncology: In vitro and in vivo studies have suggested that pitavastatin may have anti-cancer properties. For instance, it has been shown to inhibit the growth of liver cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase. nih.govapexbt.com Research has also explored its potential to overcome chemoresistance in metastatic colorectal cancer, particularly in high-glucose conditions. nih.gov A phase 0 clinical trial has been designed to study the penetration of pitavastatin into glioblastoma tumors. veeva.com

Type 2 Diabetes: In a preclinical mouse model of hyperlipidemic type 2 diabetes, the combination of pitavastatin and L-glutamine was found to ameliorate disease manifestations. nih.gov This study highlighted the potential of pitavastatin to enhance the insulin-signaling pathway. nih.gov

Autoimmune Disorders: In a mouse model of experimental autoimmune myocarditis, pitavastatin was shown to reduce the severity of the disease by regulating helper T-cell differentiation. apexbt.com

These preclinical findings suggest that the therapeutic applications of pitavastatin may extend beyond cardiovascular disease. However, further clinical investigation is necessary to validate these potential new indications.

Intellectual Property Landscape Analysis and Patent Strategies in Academic Research